ethyl 2-(1-cyclopentyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)acetate

Description

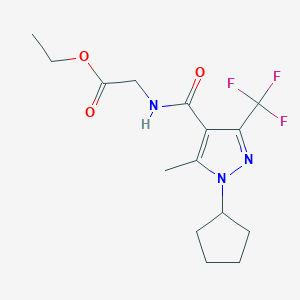

This compound features a pyrazole core substituted at the 1-position with a cyclopentyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with a methyl group. The pyrazole-4-carboxamide is linked to an ethyl ester via an acetamide bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentyl moiety may improve target binding through hydrophobic interactions.

Properties

IUPAC Name |

ethyl 2-[[1-cyclopentyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O3/c1-3-24-11(22)8-19-14(23)12-9(2)21(10-6-4-5-7-10)20-13(12)15(16,17)18/h10H,3-8H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQHHHYGFBCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=C(N(N=C1C(F)(F)F)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-cyclopentyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group, which is known to enhance biological activity in many pharmaceutical compounds. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as modulators of various receptors, including:

- Sphingosine-1-phosphate receptors (S1P) : These receptors are implicated in immune responses and inflammation. Compounds targeting S1P can be beneficial in treating autoimmune diseases and inflammatory conditions .

- Kinase inhibition : Some derivatives have shown potential in inhibiting kinases involved in cell proliferation and cancer progression .

Anticancer Activity

Studies have demonstrated that similar pyrazole derivatives exhibit significant anticancer properties. For example, compounds with trifluoromethyl groups have been shown to enhance the potency of anticancer agents by improving their pharmacokinetic profiles and reducing toxicity .

Anti-inflammatory Properties

The modulation of S1P receptors suggests potential anti-inflammatory effects, making this compound a candidate for treating conditions such as psoriasis and multiple sclerosis .

Case Studies and Research Findings

Recent research has provided insights into the biological activity of related compounds:

Scientific Research Applications

Ethyl 2-(1-cyclopentyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)acetate exhibits several biological activities:

- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds show significant antimicrobial activity against various pathogens, including bacteria and fungi. This compound's structure suggests potential effectiveness against resistant strains due to its unique trifluoromethyl group, which enhances lipophilicity and membrane permeability .

- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases. The compound may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways. Its ability to modulate enzyme activity linked to tumor growth presents an avenue for further exploration in cancer therapeutics .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are notable:

- Drug Development : The compound serves as a lead structure for developing new drugs targeting inflammation and cancer. Its modifications can lead to more potent analogs with improved pharmacological profiles.

- Pharmacological Studies : It is used in screening assays to evaluate the biological activity of new derivatives, helping to establish structure-activity relationships (SAR) essential for drug design .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemicals:

- Pesticide Development : Pyrazole derivatives are known for their insecticidal properties. This compound may be explored for developing novel pesticides due to its structural features that can enhance bioactivity against pests while minimizing toxicity to non-target organisms .

Case Studies and Research Findings

Several studies highlight the compound's efficacy:

- A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting bacterial growth, particularly against Escherichia coli and Pseudomonas aeruginosa .

- Another research project focused on the anti-inflammatory properties of pyrazole compounds found that specific modifications led to enhanced inhibition of cyclooxygenase enzymes, indicating a pathway for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Ureido-Thiazole Analogs (Molecules, 2013)

Compounds 10d , 10e , and 10f () share an ethyl ester backbone but differ in core heterocycles and substituents:

- 10d/10e : Contain a thiazole ring linked to a phenylurea group with trifluoromethyl (10d : para-CF₃; 10e : meta-CF₃).

- 10f : Features a 3-chlorophenylurea substituent.

| Compound | Core Structure | Key Substituents | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Pyrazole | Cyclopentyl, CF₃, Methyl | N/A | ~349.3 (calculated) |

| 10d | Thiazole | para-CF₃ phenylurea | 93.4 | 548.2 |

| 10e | Thiazole | meta-CF₃ phenylurea | 92.0 | 548.2 |

| 10f | Thiazole | 3-chlorophenylurea | 89.1 | 514.2 |

Key Differences :

Morpholinoethoxy-Benzyl Derivatives (EP 4 374 877 A2, 2024)

A patent-derived compound in includes a morpholinoethoxy group, a difluoro-benzyl moiety, and a trifluoromethylpyrimidine substituent. Its LCMS data (m/z 791 [M+H]⁺) indicates a significantly larger molecular weight (~790 g/mol) compared to the target compound (~349 g/mol).

Structural Implications :

- The morpholino group enhances solubility but may increase metabolic complexity.

- The trifluoromethylpyrimidine moiety suggests kinase or receptor-targeting applications, contrasting with the target compound’s pyrazole-carboxamide design, which is more typical of COX-2 or p38 MAPK inhibitors .

Comparison with Commercial Pyrazole-Based Compounds (BLD Pharm, 2024)

lists pyrazole derivatives with sulfonamide or benzoic acid groups:

- 1369489-71-3: Contains a difluoromethyl group and phenoxy linkage.

- 932372-01-5 : Features a sulfonylpiperazine and oxazolyl group.

| Compound | Functional Groups | Purity (%) | Applications (Inferred) |

|---|---|---|---|

| Target Compound | Pyrazole-carboxamide, ester | N/A | Prodrug for anti-inflammatory |

| 1369489-71-3 | Difluoromethyl, phenoxy | 99% | Prostaglandin receptor modulator |

| 932372-01-5 | Sulfonylpiperazine, oxazole | 98% | Kinase inhibitor candidate |

Key Observations :

- The target compound’s ester group differentiates it from commercial carboxylic acid derivatives (e.g., 1369489-71-3), which are likely active metabolites.

- The cyclopentyl group in the target may confer unique steric effects compared to the sulfonylpiperazine in 932372-01-5, altering target selectivity .

Q & A

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : Assign peaks for the cyclopentyl group (δ 1.5–2.5 ppm for CH₂), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and acetamido protons (δ 3.3–4.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group at m/z 44) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

How can structural ambiguities in the pyrazole core be resolved using advanced techniques?

Q. Advanced Structural Elucidation

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and confirms the trifluoromethyl group’s orientation. For example, the C3-CF₃ bond length typically ranges from 1.32–1.35 Å .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish between C3 and C5 substitution patterns .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Pharmacological Screening

- Enzyme Inhibition : Test against COX-1/COX-2 for anti-inflammatory activity using fluorometric assays (IC₅₀ determination) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Studies : Radioligand displacement assays for receptor targets (e.g., GABAₐ or kinase receptors) .

How do substituents influence the compound’s structure-activity relationship (SAR)?

Q. Advanced SAR Analysis

| Substituent | Impact on Activity | Reference |

|---|---|---|

| Trifluoromethyl (C3) | Enhances metabolic stability and lipophilicity | |

| Cyclopentyl (N1) | Increases steric bulk, reducing off-target binding | |

| Ethyl Ester (C=O) | Improves solubility for in vivo delivery |

What crystallographic challenges arise when analyzing this compound?

Q. Advanced Crystallography

- Disorder in Cyclopentyl Group : Use SHELXL’s PART instruction to model positional disorder .

- Twinned Crystals : Refinement with TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .

How can contradictory bioactivity data across studies be reconciled?

Q. Data Contradiction Analysis

- Solubility Variability : Differences in DMSO stock concentration (e.g., 0.1% vs. 1%) may alter cellular uptake .

- Metabolic Instability : Check for esterase-mediated hydrolysis in cell media (LC-MS monitoring recommended) .

What computational methods predict the compound’s binding modes?

Q. Advanced Modeling

- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) to identify H-bonds with Arg120 and Tyr355 .

- MD Simulations (GROMACS) : Assess stability of the cyclopentyl group in hydrophobic pockets over 100-ns trajectories .

What formulation challenges arise due to the compound’s physicochemical properties?

Q. Advanced Formulation Science

- Low Aqueous Solubility : Address via nanoemulsion (e.g., Tween-80/lecithin) or prodrug strategies (e.g., phosphate ester) .

- Hydrolysis Sensitivity : Stabilize ester groups in lyophilized formulations stored at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.